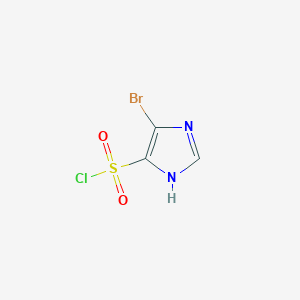
AL(III) Phthalocyanine chloride tetrasulfonic acid
Overview
Description
AL(III) Phthalocyanine chloride tetrasulfonic acid: is a phthalocyanine compound with a central aluminum ion coordinated to a phthalocyanine ring and four sulfonic acid groups. This compound is known for its excellent photophysical properties, making it a valuable photosensitizer in photodynamic therapy and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AL(III) Phthalocyanine chloride tetrasulfonic acid typically involves the reaction of phthalic anhydride with urea and a metal salt (aluminum chloride) in the presence of a solvent such as nitrobenzene. The resulting phthalocyanine is then sulfonated using sulfuric acid to introduce the sulfonic acid groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: AL(III) Phthalocyanine chloride tetrasulfonic acid can undergo oxidation reactions, often facilitated by light exposure, leading to the generation of reactive oxygen species.
Reduction: This compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Light and oxygen are common reagents for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted phthalocyanine derivatives.
Scientific Research Applications
Chemistry: AL(III) Phthalocyanine chloride tetrasulfonic acid is used as a catalyst in various chemical reactions, including photocatalytic hydrogen production and organic synthesis .
Biology and Medicine: This compound is a potent photosensitizer used in photodynamic therapy for cancer treatment. It has shown effectiveness in eradicating cancer stem cells and inducing apoptosis in tumor cells .
Industry: In industrial applications, it is used in the development of photodynamic therapy devices and as a component in nanocomposites for enhanced material properties .
Mechanism of Action
The mechanism of action of AL(III) Phthalocyanine chloride tetrasulfonic acid in photodynamic therapy involves the absorption of light, leading to the excitation of the compound. The excited state interacts with molecular oxygen to produce reactive oxygen species, which cause cell membrane damage and induce cell death through apoptosis .
Comparison with Similar Compounds
- Zinc phthalocyanine tetrasulfonic acid
- Copper phthalocyanine tetrasulfonic acid
- Iron phthalocyanine tetrasulfonic acid
Uniqueness: AL(III) Phthalocyanine chloride tetrasulfonic acid is unique due to its high quantum yield of singlet oxygen generation and its effectiveness as a photosensitizer in photodynamic therapy. Compared to other metal phthalocyanines, it offers superior photophysical properties and stability .
Properties
IUPAC Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene-4,13,22,31-tetrasulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBUPHLSQKZEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC2=NC4=C5C=C(C=CC5=C6N4[Al](N7C(=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)S(=O)(=O)O)C=C(C=C8)S(=O)(=O)O)Cl)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16AlClN8O12S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)-](/img/structure/B3318523.png)

![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3318540.png)



